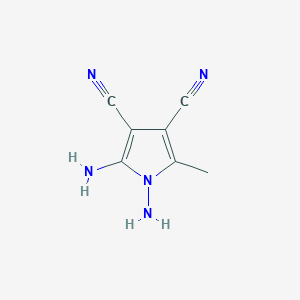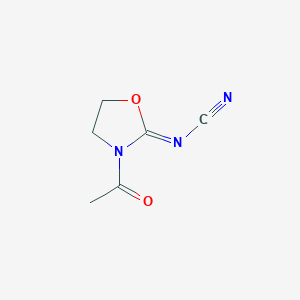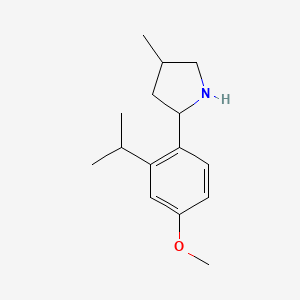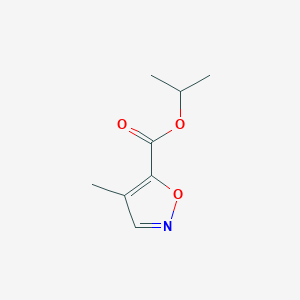
1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile is a heterocyclic compound with a pyrrole ring structure. This compound is characterized by the presence of two amino groups at positions 1 and 2, a methyl group at position 5, and two cyano groups at positions 3 and 4. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamines or other reduced forms.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1,2-diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyano groups may participate in electron transfer reactions, influencing the compound’s reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,4-dimethyl-3,5-diethoxycarbonyl-: Similar pyrrole structure with different substituents.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: Contains a pyrrole ring with different functional groups.
Uniqueness
1,2-Diamino-5-methyl-1H-pyrrole-3,4-dicarbonitrile is unique due to the specific arrangement of amino and cyano groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H7N5 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1,2-diamino-5-methylpyrrole-3,4-dicarbonitrile |
InChI |
InChI=1S/C7H7N5/c1-4-5(2-8)6(3-9)7(10)12(4)11/h10-11H2,1H3 |
InChI Key |
DKTFGALSDIYJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1N)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12887217.png)


![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B12887249.png)





![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)

